

Microbial Synthesis of Indigo: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigo, a vibrant blue dye with a long history of use in the textile industry, has traditionally been sourced from plants or produced through chemical synthesis, which raises environmental concerns. This document provides detailed protocols for the microbial synthesis of **indigo**, offering a more sustainable and environmentally friendly alternative. The protocols focus on the use of engineered Escherichia coli to convert renewable feedstocks like glucose and tryptophan into **indigo**. This application note includes comprehensive experimental procedures, quantitative data from various engineered strains, and visual representations of the metabolic pathways and experimental workflows involved.

Introduction

The chemical synthesis of **indigo** relies on hazardous chemicals and generates toxic waste.[1] [2] Microbial production of **indigo** presents a promising green alternative, utilizing engineered microorganisms to convert renewable resources into the dye.[3][4] This approach significantly reduces the environmental footprint associated with traditional **indigo** production. The core of microbial **indigo** synthesis lies in the introduction of specific enzymatic pathways into a microbial host, typically E. coli. These pathways enable the conversion of precursors, such as tryptophan or indole, into indoxyl, which then spontaneously oxidizes and dimerizes to form **indigo**.[1][5] Researchers have developed various strategies to enhance **indigo** production,



including engineering metabolic pathways, optimizing fermentation conditions, and employing co-culture systems.[3][4][6][7]

Data Presentation: Quantitative Comparison of Indigo Production

The following table summarizes the **indigo** production yields achieved in different studies using various microbial systems and substrates. This data allows for a clear comparison of the efficiency of different approaches.



Host Organism	Key Genes/Enzy mes Expressed	Substrate	Titer (mg/L)	Yield	Reference
E. coli	Naphthalene dioxygenase (NDO) from Pseudomona s putida	Tryptophan	26	-	[8]
E. coli	Flavin- containing monooxygen ase (FMO)	Tryptophan	920	-	[9]
E. coli	Flavin- containing monooxygen ase (FMO)	Tryptophan	911	46.9%	[10]
E. coli co- culture	Pathway modules split between two strains	Glucose	104.3	-	[3][4][7]
E. coli	mFMO, ppsA, tktA, trpD, trpC, TaIGL, aroG, trpE	Glucose	965	-	[6]
E. coli	Styrene monooxygen ase (styAB), Tryptophanas e (TnaA)	Tryptophan	380	-	[11]
E. coli	Styrene monooxygen ase (styAB), Malate	Tryptophan	787.25	-	[12]



	dehydrogena se (mdh)				
E. coli	Terpenoid cyclase (Xial), Flavin- reductase (Fre), Tryptophanas e (TnaA), Catalase (KatE)	Tryptophan and 2- hydroxyindole	26.0 (Indigo), 250.7 (Indirubin)	-	[13]

Experimental Protocols

Protocol 1: Indigo Production from Tryptophan using Engineered E. coli

This protocol describes the production of **indigo** in E. coli expressing a monooxygenase, which converts tryptophan to indole and then to indoxyl.

1. Strain Preparation:

- Transform E. coli BL21(DE3) with a plasmid containing the gene for a styrene monooxygenase (e.g., styAB) under the control of an inducible promoter (e.g., T7 promoter).
- For enhanced production from tryptophan, co-transform with a plasmid expressing tryptophanase (tnaA).[11]
- Select transformed colonies on LB agar plates containing the appropriate antibiotic.

2. Fermentation:

- Inoculate a single colony of the engineered E. coli into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1% of the overnight culture into the fermentation medium (e.g., M9 minimal medium supplemented with 2 g/L glucose, 1 g/L yeast extract, and the appropriate antibiotic).
- Add tryptophan to the medium at a final concentration of 1-2 g/L.[11][12]
- Incubate the culture at 30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration.[11]



- Induce gene expression at an OD600 of 0.6-0.8 with an appropriate inducer (e.g., 0.1 mM IPTG).
- Continue the fermentation for 24-48 hours. The formation of a blue precipitate indicates indigo production.
- 3. Indigo Extraction and Quantification:
- Harvest the culture by centrifugation.
- Resuspend the cell pellet in an equal volume of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to extract the indigo.
- Heat the suspension at 80-100°C for 10-20 minutes to completely dissolve the indigo.
- · Centrifuge to remove cell debris.
- Measure the absorbance of the supernatant at 620 nm.
- Calculate the **indigo** concentration using a standard curve prepared with pure **indigo**.

Protocol 2: De Novo Indigo Production from Glucose

This protocol outlines the production of **indigo** from glucose by engineering the upstream metabolic pathways to synthesize tryptophan de novo.

1. Strain Engineering:

- Engineer an E. coli strain to overproduce tryptophan. This can be achieved by overexpressing feedback-resistant versions of key enzymes in the shikimate and tryptophan biosynthesis pathways (e.g., aroG and trpE).[6]
- Introduce genes for the conversion of tryptophan to **indigo**, such as a tryptophanase (tnaA) or an indole lyase (TalGL) and a monooxygenase (e.g., mFMO).[6]
- Optimize the expression levels of these genes using promoters of varying strengths.[6]

2. Fed-Batch Fermentation:

- Perform a fed-batch fermentation to achieve high cell density and high **indigo** titer.
- Start with a batch culture in a defined medium with glucose as the carbon source.
- Once the initial glucose is depleted (indicated by a rise in dissolved oxygen), start feeding a concentrated glucose solution to maintain a constant low glucose concentration.
- Maintain the pH at 7.0 and the temperature at 30°C.
- Ensure high aeration to provide sufficient oxygen for both cell growth and the oxidation of indoxyl to indigo.[10]

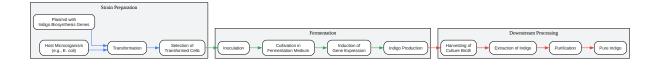


3. **Indigo** Purification:

- After fermentation, collect the **indigo** precipitate by centrifugation or filtration.
- Wash the precipitate with water to remove soluble impurities.
- Further purification can be achieved by washing with organic solvents to remove hydrophobic impurities.
- The final product can be dried to obtain a fine blue powder.

Visualizations

Signaling Pathways and Experimental Workflows



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Caption: General experimental workflow for microbial **indigo** synthesis.



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Caption: Engineered metabolic pathway for de novo **indigo** production from glucose.

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